

An In-depth Technical Guide to the Physicochemical Properties of Pyridazinone Compounds

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Compound of Interest

Compound Name: 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pyridazinone compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery. The pyridazine ring system is characterized by its unique electronic properties, including weak basicity and a high dipole moment, which influence its interactions with biological targets.^{[1][2]} Pyridazinone derivatives have been investigated for a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.^{[3][4][5]} A thorough understanding of their physicochemical properties is paramount for optimizing drug-like characteristics, predicting pharmacokinetic behavior, and designing effective therapeutic agents.

Core Physicochemical Data of Pyridazinone Derivatives

The following tables summarize key quantitative data for various pyridazinone compounds, providing a basis for comparison and analysis in drug development programs.

Table 1: Solubility of 6-Phenylpyridazin-3(2H)-one (PPD)

The solubility of pyridazinone derivatives is a critical parameter, as many exhibit poor solubility in aqueous media, posing a challenge for dosage form design.[3][6][7] The mole fraction solubility (x_e) of the representative compound 6-phenylpyridazin-3(2H)-one (PPD) has been determined in various pharmaceutical solvents at different temperatures. Data indicates that solubility is generally highest in polar aprotic solvents like DMSO and lowest in water.[3][6][8]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
|--------------------|-----------------------|-----------------------|-----------------------|-----------------------|-----------------------|
| Water | 5.82×10^{-6} | 6.91×10^{-6} | 8.37×10^{-6} | 1.00×10^{-5} | 1.26×10^{-5} |
| Methanol | 2.81×10^{-3} | 3.39×10^{-3} | 4.14×10^{-3} | 4.76×10^{-3} | 5.18×10^{-3} |
| Ethanol | 4.41×10^{-3} | 5.30×10^{-3} | 6.35×10^{-3} | 7.37×10^{-3} | 8.22×10^{-3} |
| 1-Butanol | 1.15×10^{-2} | 1.39×10^{-2} | 1.62×10^{-2} | 1.87×10^{-2} | 2.11×10^{-2} |
| Ethyl Acetate (EA) | 4.39×10^{-2} | 5.37×10^{-2} | 6.33×10^{-2} | 7.29×10^{-2} | 8.81×10^{-2} |
| DMSO | 4.00×10^{-1} | 4.17×10^{-1} | 4.34×10^{-1} | 4.51×10^{-1} | 4.67×10^{-1} |
| PEG-400 | 3.21×10^{-1} | 3.42×10^{-1} | 3.65×10^{-1} | 3.89×10^{-1} | 4.12×10^{-1} |

Data sourced from references[3][6][8]. Temperatures are in Kelvin (K).

Table 2: Melting Points of Various Pyridazinone Derivatives

The melting point is an essential indicator of a compound's purity and crystalline structure.

| Compound | Molecular Formula | Melting Point (°C) |
|--|---|--------------------|
| 3(2H)-Pyridazinone | C ₄ H ₄ N ₂ O | 98-104 |
| 6-Methyl-2H-pyridazin-3-one | C ₅ H ₆ N ₂ O | 143-145 |
| 4,5-Dichloro-3(2H)-pyridazinone | C ₄ H ₂ Cl ₂ N ₂ O | 198-200 |
| 6-Phenylpyridazin-3(2H)-one (PPD) | C ₁₀ H ₈ N ₂ O | 203.28 - 204.08 |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C ₁₇ H ₁₂ Cl ₂ N ₂ O | 165 |
| 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | C ₁₉ H ₁₄ Cl ₂ N ₂ O ₃ | 140 |
| Ethyl 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate | C ₂₁ H ₁₈ Cl ₂ N ₂ O ₃ | 80 |

Data sourced from references[3][9][10][11][12].

Table 3: Selected Physicochemical Descriptors

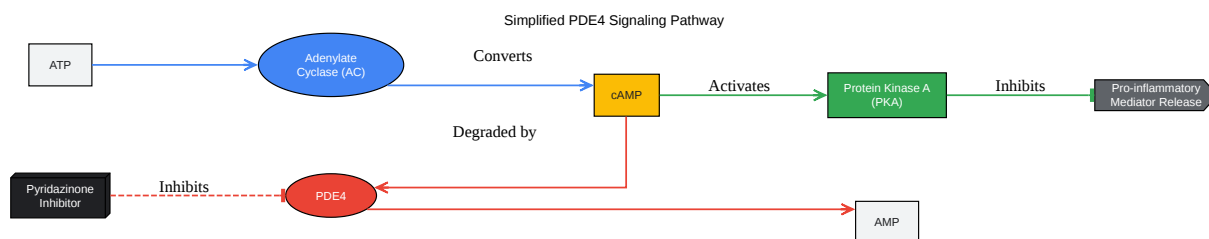
Lipophilicity (logP) and the ionization constant (pKa) are fundamental properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. "Lipinski's Rule of Five" provides a general guideline for assessing the druglikeness of a compound based on these and other properties.[13][14]

| Compound | Molecular Formula | MW (g/mol) | XLogP3 | pKa (Predicted) |
|---|---|--------------|--------|-----------------|
| 3(2H)-Pyridazinone | C ₄ H ₄ N ₂ O | 96.09 | -0.7 | 11.47 ± 0.20 |
| 6-Methyl-2H-pyridazin-3-one | C ₅ H ₆ N ₂ O | 110.11 | - | - |
| Pyridazinone, 2-20 | C ₁₃ H ₁₄ N ₂ O ₂ S | 262.33 | 2.9 | - |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | C ₁₄ H ₁₃ N ₃ O ₂ | 255.27 | 0.43 | - |

Data sourced from references[10][12][15][16][17]. XLogP3 is a computed value for the octanol-water partition coefficient.

Biological Context: Pyridazinones as PDE4 Inhibitors

To understand the relevance of these physicochemical properties, it is useful to consider the biological targets of pyridazinone compounds. One such target is Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] Inhibition of PDE4 increases intracellular cAMP levels, leading to anti-inflammatory effects. The diagram below illustrates this signaling pathway.



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Caption: PDE4 inhibition by a pyridazinone compound prevents cAMP degradation.

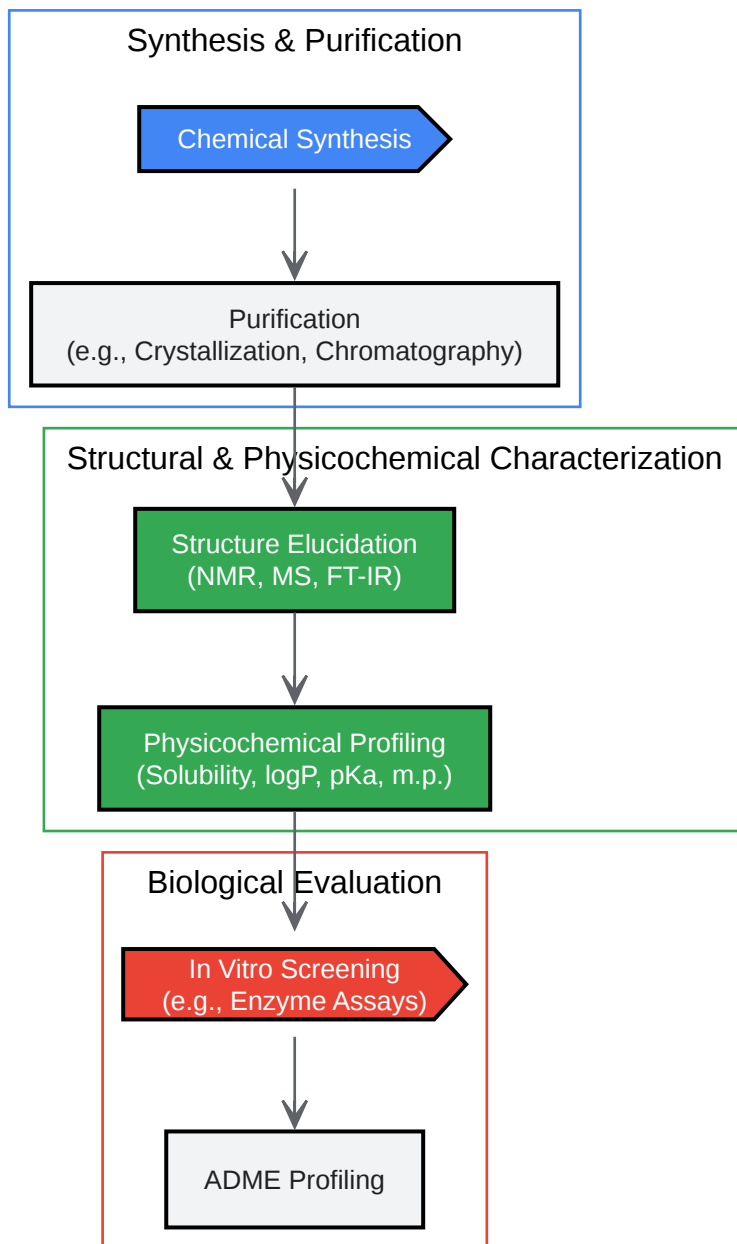
Experimental Protocols

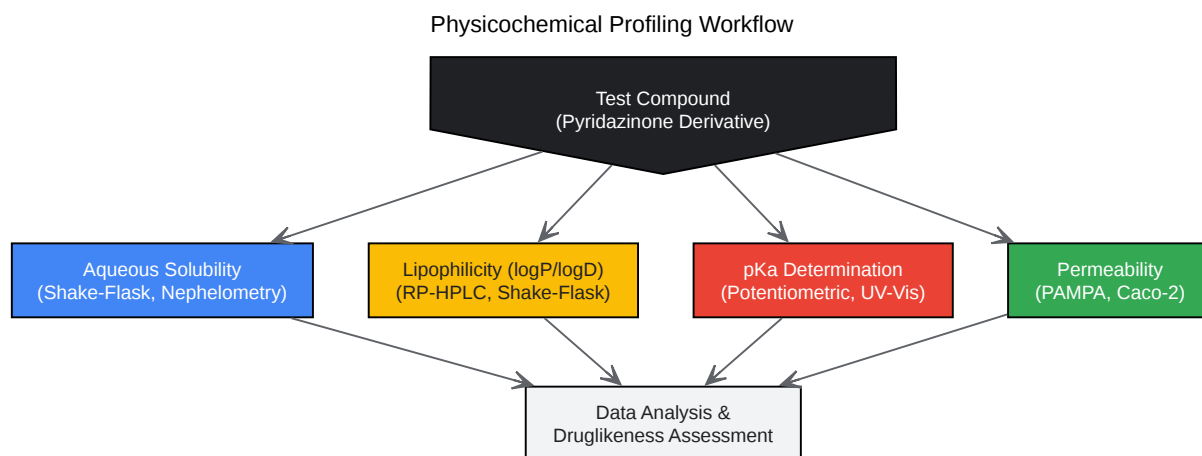
Accurate determination of physicochemical properties relies on robust and reproducible experimental methods. The workflows and protocols detailed below are central to the characterization of novel pyridazinone derivatives in a drug discovery setting.

General Synthesis and Characterization Workflow

The development of new pyridazinone-based drug candidates typically follows a structured workflow from synthesis to biological evaluation.

General Workflow for Pyridazinone Derivative Development





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